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molecular formula C13H20N2 B1347228 (1-Methyl-4-phenylpiperidin-4-yl)methanamine CAS No. 1859-37-6

(1-Methyl-4-phenylpiperidin-4-yl)methanamine

Cat. No. B1347228
M. Wt: 204.31 g/mol
InChI Key: WHJANSWOSODZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08343999B2

Procedure details

A solution of 1-methyl-4-phenylpiperidine-4-carbonitrile (1.0 g, 4.99 mmol) in THF (25 mL) was slowly added to a suspension of LAH (0.379, 9.99 mmol) in THF (10 mL). The reaction was stirred for 2 hours and then quenched with sodium sulfate decahydrate. This was stirred for 30 minutes, and then ethyl acetate was added. The mixture was stirred 10 minutes, and then filtered on celite. The filtrate was concentrated on rotovap to give the desired compound (0.916 g, 96%) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm: 1.79-1.89 24H, m), 2.18-2.28 (7H, m), 2.55-2.65 (2H, m), 2.77 (2H, s), 7.21-7.27 (1H, m), 7.28-7.39 (4H, m).
Name
1-methyl-4-phenylpiperidine-4-carbonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
9.99 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)([C:8]#[N:9])[CH2:4][CH2:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][N:2]1[CH2:7][CH2:6][C:5]([CH2:8][NH2:9])([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:4][CH2:3]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
1-methyl-4-phenylpiperidine-4-carbonitrile
Quantity
1 g
Type
reactant
Smiles
CN1CCC(CC1)(C#N)C1=CC=CC=C1
Name
Quantity
9.99 mmol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with sodium sulfate decahydrate
STIRRING
Type
STIRRING
Details
This was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
ethyl acetate was added
STIRRING
Type
STIRRING
Details
The mixture was stirred 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered on celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on rotovap

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1CCC(CC1)(C1=CC=CC=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.916 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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